4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine
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Overview
Description
4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with benzyloxy, methyl, and methylbenzyl groups. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine typically involves the condensation of substituted benzylidenemalononitriles with substituted benzamidines . The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl₂) and ammonium acetate (NH₄OAc) under mild conditions .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste . The use of continuous flow setups with catalysts like Raney nickel and low boiling point alcohols can efficiently produce pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine can undergo various types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce dihydropyrimidines .
Scientific Research Applications
4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to bind to active sites on target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(4-Benzyloxy)phenyl-pyrimidine
- 4-(Benzyloxy)-2-hydroxybenzylideneamino derivatives
Uniqueness
4-(Benzyloxy)-5-methyl-6-(2-methylbenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy and methylbenzyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-methyl-4-[(2-methylphenyl)methyl]-6-phenylmethoxypyrimidine |
InChI |
InChI=1S/C20H20N2O/c1-15-8-6-7-11-18(15)12-19-16(2)20(22-14-21-19)23-13-17-9-4-3-5-10-17/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
SDHKLTPBHMRVES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(C(=NC=N2)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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